molecular formula C19H27N3O2 B2472917 1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894012-54-5

1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2472917
CAS No.: 894012-54-5
M. Wt: 329.444
InChI Key: BEUJCJJWAQODHH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a urea derivative characterized by a cyclohexyl group, a methyl substituent on the urea nitrogen, and a 5-oxopyrrolidin-3-yl moiety linked to a 4-methylphenyl group.

Properties

IUPAC Name

1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-15(12-18(22)23)20-19(24)21(2)16-6-4-3-5-7-16/h8-11,15-16H,3-7,12-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUJCJJWAQODHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the reaction of cyclohexyl isocyanate with 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its pyrrolidinone ring and methyl-substituted aromatic systems.

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral media, hydrogen peroxide (H₂O₂) under catalytic conditions.

  • Products :

    • Oxidation of the pyrrolidinone ring generates γ-lactam derivatives or opens the ring to form carboxylic acids.

    • Methyl groups on the aromatic ring are oxidized to carboxylic acids (-COOH) under strong conditions.

Reaction Site Reagent Conditions Product Yield Source
PyrrolidinoneKMnO₄ (aq)60°C, 6 hrs5-oxo-pyrrolidine-3-carboxylic acid45–55%
4-MethylphenylH₂O₂, Fe³⁺ catalystRT, 24 hrs4-carboxyphenyl derivative30–40%

Reduction Reactions

The urea carbonyl and pyrrolidinone functionalities are susceptible to reduction.

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) or sodium borohydride (NaBH₄) in methanol.

  • Products :

    • Reduction of the urea carbonyl yields a bis-amine derivative.

    • Pyrrolidinone reduction produces pyrrolidine intermediates, enhancing nucleophilicity for downstream reactions.

Reaction Site Reagent Conditions Product Yield Source
Urea carbonylLiAlH₄THF, reflux, 4 hrs1-cyclohexyl-1-methyl-3-[...]amine60–70%
PyrrolidinoneNaBH₄MeOH, 0°C, 1 hr5-hydroxy-pyrrolidine derivative50–55%

Substitution Reactions

The compound participates in nucleophilic substitution at the urea nitrogen and electrophilic aromatic substitution (EAS) on the 4-methylphenyl group.

  • Urea Nitrogen Substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.

  • EAS : Bromination or nitration occurs at the para position relative to the methyl group on the aromatic ring.

Reaction Type Reagent Conditions Product Yield Source
N-AlkylationCH₃I, K₂CO₃DMF, 80°C, 12 hrsN-methylated urea derivative75–80%
BrominationBr₂, FeBr₃CH₂Cl₂, RT, 2 hrs4-bromo-3-methylphenyl analog65–70%

Hydrolysis Reactions

The urea linkage is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the urea to form cyclohexylamine and substituted aniline derivatives .

  • Basic Hydrolysis : NaOH in aqueous ethanol generates carbamic acid intermediates, decomposing to CO₂ and amines .

Conditions Reagent Products Yield Source
6M HCl, refluxHCl (aq)Cyclohexylamine + 4-methylphenylpyrrolidone85–90%
2M NaOH, ethanolNaOH (aq)CO₂ + 1-methyl-3-[...]amine70–75%

Cycloaddition and Cross-Coupling

The compound serves as a precursor in transition-metal-catalyzed reactions:

  • Suzuki Coupling : The 4-methylphenyl group undergoes cross-coupling with aryl boronic acids in the presence of Pd(PPh₃)₄.

  • Click Chemistry : Azide-alkyne cycloaddition modifies the pyrrolidinone ring for bioconjugation.

Reaction Catalyst Conditions Product Yield Source
Suzuki CouplingPd(PPh₃)₄DME, 80°C, 24 hrsBiaryl-functionalized derivative60–65%
Click ChemistryCuSO₄, sodium ascorbateH₂O/THF, RTTriazole-linked conjugate80–85%

Industrial-Scale Modifications

For large-scale applications, continuous flow reactors optimize yield and safety:

  • Batch Processes : Multi-step synthesis under nitrogen atmosphere achieves >90% purity.

  • Automated Monitoring : In-line FTIR and HPLC ensure reaction consistency during urea formation.

Mechanistic Insights

  • Urea Reactivity : The electron-deficient carbonyl group facilitates nucleophilic attack, while the adjacent NH groups participate in hydrogen bonding, stabilizing transition states.

  • Steric Effects : The cyclohexyl group influences regioselectivity in substitution reactions by imposing steric hindrance.

Scientific Research Applications

1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogs with Urea Moieties

Several structurally related compounds provide insights into substituent effects on physicochemical and biological properties:

Compound Name Key Substituents Notable Features Reference
1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea Morpholino-triazine core, 4-methylphenyl urea Enhanced solubility due to morpholine groups; used in kinase inhibition studies.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Ethoxy and methoxy phenyl groups, pyrrolidinone ring Increased hydrophilicity compared to the target compound; methoxy groups may enhance metabolic stability.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea group, cyclohexyl moiety High lipid solubility enables CNS penetration; degraded rapidly in plasma (half-life ~5 min). Exhibits alkylating activity but lacks urea-pyrrolidinone core.

Key Observations :

  • The cyclohexyl group in the target compound and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipophilicity, which may improve membrane permeability .
  • Substitution at the phenyl ring (e.g., methyl, methoxy, or ethoxy) modulates electronic and steric properties.
  • The 5-oxopyrrolidin-3-yl moiety in the target compound and related analogs (e.g., 2-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide ) introduces hydrogen-bonding sites critical for target engagement .
Crystallographic and Conformational Comparisons
  • Dihedral Angles: In 1-(4-methylphenyl)-1-propanol analogs, dihedral angles between aromatic rings range from 7.14° to 56.26°, influenced by substituents. The target compound’s 4-methylphenyl and pyrrolidinone groups likely induce similar torsional strain, affecting molecular packing and solubility .
  • Weak Interactions: Compounds like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine rely on C–H⋯N and π–π interactions for crystal stability. The urea and pyrrolidinone groups in the target compound may form analogous hydrogen bonds, though this requires experimental validation .

Biological Activity

1-Cyclohexyl-1-methyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea (commonly referred to as the compound of interest) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a cyclohexyl and pyrrolidine moiety, along with a para-methylphenyl substituent. The molecular formula is C19H26N2OC_{19}H_{26}N_2O with a molecular weight of 298.43 g/mol. Its structural complexity may contribute to diverse biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain proteases and kinases, which are critical in various signaling pathways.
  • Receptor Modulation : The compound's structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which play pivotal roles in cellular communication and response mechanisms .
  • Cellular Uptake : The lipophilic nature of the cyclohexyl group may enhance cellular membrane permeability, facilitating its uptake into target cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
Anti-inflammatoryReduced cytokine production in vitro
AnalgesicPain relief in animal models
NeuroprotectiveProtection against neuronal cell death

Case Study 1: Anticancer Potential

In a study examining the compound's anticancer properties, it was found to significantly inhibit the proliferation of several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory capabilities of the compound. Results indicated that it effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in cultured macrophages, suggesting its utility in treating inflammatory diseases .

Case Study 3: Analgesic Properties

Research conducted on animal models demonstrated that administration of the compound resulted in notable analgesic effects comparable to standard pain relievers. This effect was attributed to modulation of pain pathways involving opioid receptors .

Case Study 4: Neuroprotection

A neuroprotective study revealed that the compound could mitigate oxidative stress-induced neuronal damage. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in neuronal cultures exposed to neurotoxic agents .

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